molecular formula C34H46N2O8 B14368768 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione CAS No. 90995-96-3

2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione

Cat. No.: B14368768
CAS No.: 90995-96-3
M. Wt: 610.7 g/mol
InChI Key: LQBXVATWJXHLSJ-UHFFFAOYSA-N
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Description

2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes dodecyl and octyl chains, as well as nitro and hydroxy groups attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivativesThe dodecyl and octyl chains are then attached via alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of catalysts and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with altered functional groups, such as aminoanthraquinones or substituted anthraquinones, which can have different properties and applications .

Scientific Research Applications

2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These chains enhance its solubility in organic solvents and influence its reactivity, making it suitable for specific applications in research and industry .

Properties

CAS No.

90995-96-3

Molecular Formula

C34H46N2O8

Molecular Weight

610.7 g/mol

IUPAC Name

2-dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione

InChI

InChI=1S/C34H46N2O8/c1-3-5-7-9-11-12-13-14-16-18-20-24-22-26(36(43)44)28-30(32(24)38)34(40)29-27(33(28)39)25(35(41)42)21-23(31(29)37)19-17-15-10-8-6-4-2/h21-22,37-38H,3-20H2,1-2H3

InChI Key

LQBXVATWJXHLSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CCCCCCCC)O)[N+](=O)[O-]

Origin of Product

United States

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